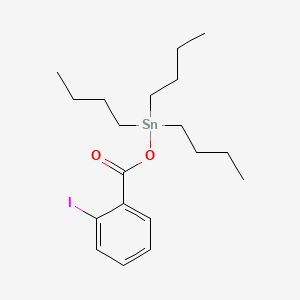
Methyl cyclohexylidene(isocyano)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cyclohexylidene(isocyano)acetate is a versatile organic compound known for its unique chemical structure and reactivity It is characterized by the presence of an isocyano group, which imparts significant reactivity, making it a valuable intermediate in various chemical syntheses
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl cyclohexylidene(isocyano)acetate typically involves the reaction of cyclohexylideneacetate with methyl isocyanide under controlled conditions. The reaction is often catalyzed by a base such as potassium tert-butoxide in a solvent like tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl cyclohexylidene(isocyano)acetate undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the isocyano group to an amine.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyano group under mild conditions.
Major Products: The major products formed from these reactions include oximes, hydrazones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl cyclohexylidene(isocyano)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound’s reactivity makes it useful in the development of biochemical probes and enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which methyl cyclohexylidene(isocyano)acetate exerts its effects involves the reactivity of the isocyano group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modification of enzyme activity. The compound’s ability to interact with specific molecular targets, such as metabolic enzymes, makes it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Methyl isocyanoacetate: Shares the isocyano group but differs in the structure of the carbon backbone.
Cyclohexylideneacetate: Lacks the isocyano group, resulting in different reactivity and applications.
Isocyanocyclohexane: Similar in having an isocyano group attached to a cyclohexane ring but differs in the ester functionality.
Uniqueness: Methyl cyclohexylidene(isocyano)acetate is unique due to the combination of the cyclohexylidene and isocyano groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
76203-04-8 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl 2-cyclohexylidene-2-isocyanoacetate |
InChI |
InChI=1S/C10H13NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h3-7H2,2H3 |
InChI-Schlüssel |
FLMASAJLZJNFQH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=C1CCCCC1)[N+]#[C-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


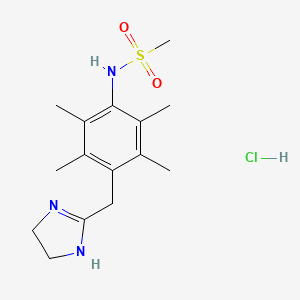
![N-[2-(Dimethylamino)-2-methylpropyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14455073.png)
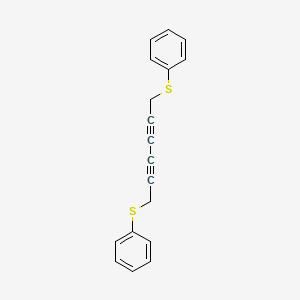
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
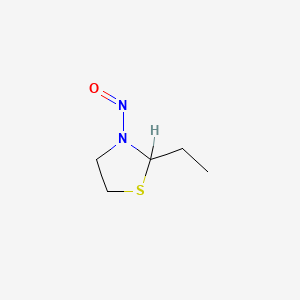
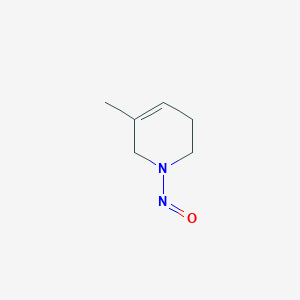
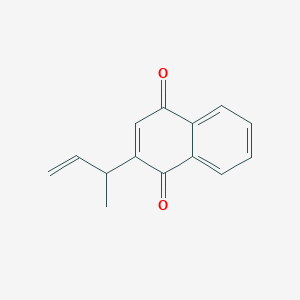
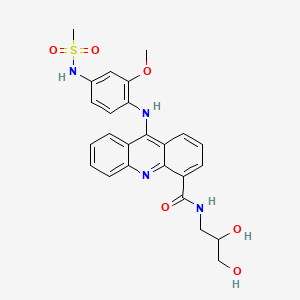
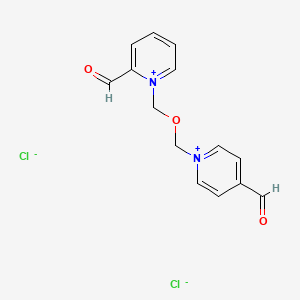
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
![1-Phenoxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14455119.png)
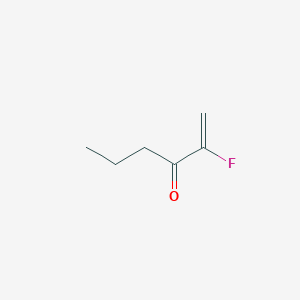
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
